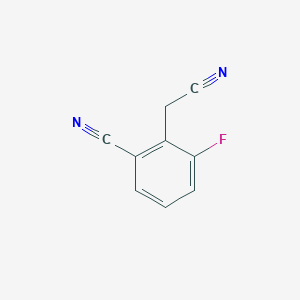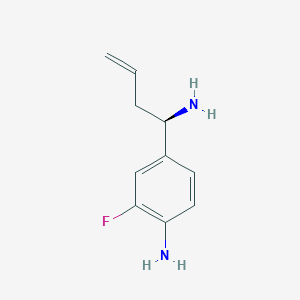
(R)-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline is a chemical compound with a unique structure that includes an amino group, a butenyl chain, and a fluoroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include aniline derivatives and butenyl intermediates.
Coupling Reaction: The butenyl intermediate is coupled with the aniline derivative under specific conditions, often using a palladium-catalyzed coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, reduced amines, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The amino group and fluoroaniline moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H13FN2 |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
4-[(1R)-1-aminobut-3-enyl]-2-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9H,1,3,12-13H2/t9-/m1/s1 |
InChI-Schlüssel |
WASJUJHHCVWWCT-SECBINFHSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC(=C(C=C1)N)F)N |
Kanonische SMILES |
C=CCC(C1=CC(=C(C=C1)N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
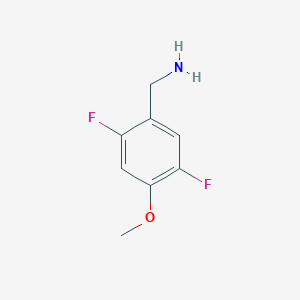
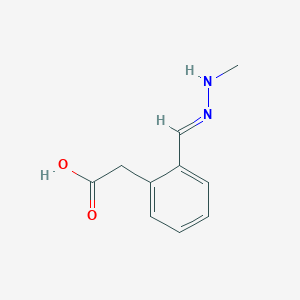
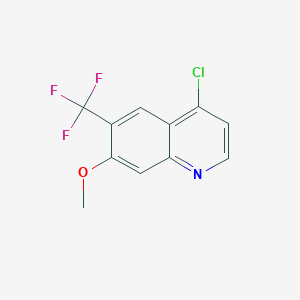
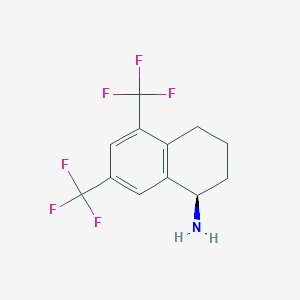

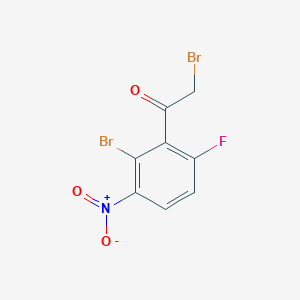
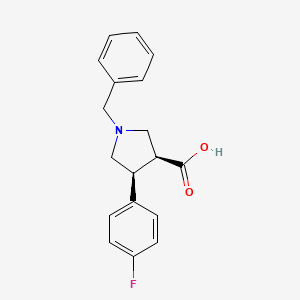
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

